molecular formula C13H22ClN5 B15111405 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine

1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B15111405
M. Wt: 283.80 g/mol
InChI Key: QZAMMTIKKBNWJS-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine typically involves the following steps:

    Formation of Pyrazole Rings: The initial step involves the synthesis of the pyrazole rings. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Alkylation: The next step involves the alkylation of the pyrazole rings. For instance, 1-ethyl-1H-pyrazole can be synthesized by reacting ethyl bromide with pyrazole in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step involves the coupling of the two pyrazole rings. This can be achieved through a nucleophilic substitution reaction where one pyrazole ring is functionalized with a leaving group (e.g., halide) and the other pyrazole ring is functionalized with a nucleophile (e.g., amine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties such as conductivity or fluorescence.

    Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-1H-pyrazol-5-amine: A simpler pyrazole derivative with similar structural features.

    1-isopropyl-1H-pyrazol-4-ylamine: Another pyrazole derivative with an isopropyl group.

Uniqueness

1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine is unique due to the presence of two different pyrazole rings linked by a methanamine group. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

IUPAC Name

1-(2-ethylpyrazol-3-yl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C13H21N5.ClH/c1-4-17-13(5-6-15-17)9-14-7-12-8-16-18(10-12)11(2)3;/h5-6,8,10-11,14H,4,7,9H2,1-3H3;1H

InChI Key

QZAMMTIKKBNWJS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC2=CN(N=C2)C(C)C.Cl

Origin of Product

United States

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